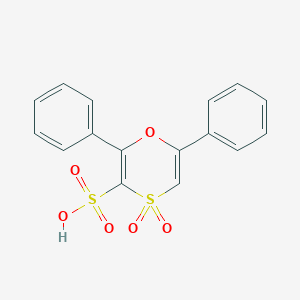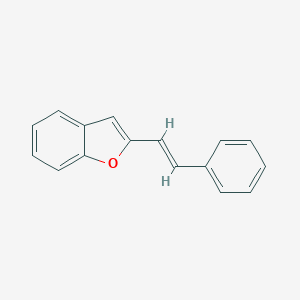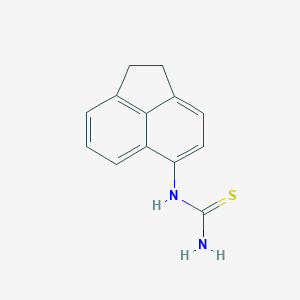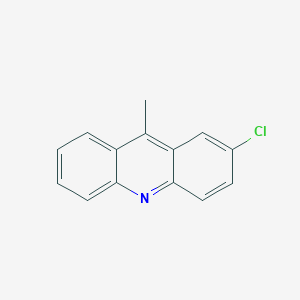
4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a prodrug of psilocin, which is the primary psychoactive component of magic mushrooms. 4-AcO-DMT has gained popularity in recent years due to its psychedelic effects and potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has been shown to produce similar effects to psilocybin, including altered states of consciousness, mystical experiences, and increased empathy. These effects have been attributed to the activation of the 5-HT2A receptor in the brain, which is involved in the regulation of mood, perception, and cognition.
Mecanismo De Acción
The mechanism of action of 4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the activation of the 5-HT2A receptor in the brain, which leads to the release of neurotransmitters such as dopamine and serotonin. This results in altered states of consciousness, changes in perception, and increased empathy. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neural circuits involved in mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one include changes in heart rate, blood pressure, and body temperature. It also leads to alterations in brain activity, including changes in neural connectivity and the activation of specific brain regions. These effects are similar to those produced by psilocybin and other psychedelics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to produce similar effects to psilocybin, which is difficult to obtain due to legal restrictions. This allows researchers to study the effects of psychedelics on the brain and behavior without the legal and logistical challenges associated with psilocybin. However, one limitation of using 4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is that it is a prodrug of psilocin, which means that its effects may not be identical to those of psilocybin.
Direcciones Futuras
For the study of 4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one include investigating its therapeutic applications, studying its effects on brain activity, and developing new synthetic methods.
Métodos De Síntesis
The synthesis of 4-acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the acetylation of psilocin using acetic anhydride as a reagent. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product can be verified using techniques such as NMR spectroscopy or HPLC.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-acetyl-1-(2-aminopropyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H18N2O3/c1-9(16)8-17-13(11-6-4-3-5-7-11)12(10(2)18)14(19)15(17)20/h3-7,9,13,19H,8,16H2,1-2H3 |
Clave InChI |
IFQOYLLBCKHCKX-UHFFFAOYSA-N |
SMILES |
CC(CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2)N |
SMILES canónico |
CC(CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)

![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
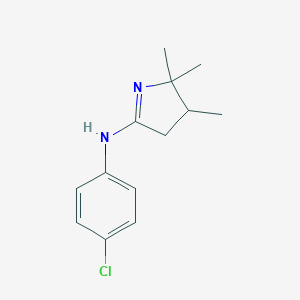
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)
